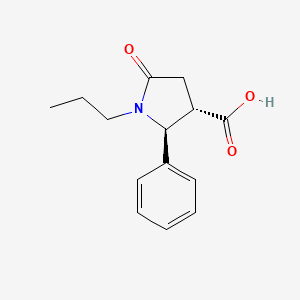![molecular formula C15H14N2O2S B7646093 N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7646093.png)
N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide, also known as BZT, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders. BZT is a member of the phenyltropane family of compounds and is structurally similar to cocaine. However, unlike cocaine, BZT has a much lower potential for abuse and addiction.
Mécanisme D'action
N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in dopamine and norepinephrine levels, as well as an increase in heart rate and blood pressure. This compound has also been shown to have a positive effect on motor function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide in lab experiments is its low potential for abuse and addiction, which makes it a safer alternative to other compounds such as cocaine. However, this compound is also a relatively new compound, and its long-term effects on the brain and body are not yet fully understood.
Orientations Futures
There are several future directions for research on N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide, including its potential use in treating other neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Méthodes De Synthèse
N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 2-benzofuranethylamine with 4-methyl-5-(2-thienyl)-2-oxazolecarboxylic acid. The synthesis of this compound is a complex process that requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. This compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood, attention, and movement.
Propriétés
IUPAC Name |
N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9(17-15(18)14-10(2)16-8-20-14)13-7-11-5-3-4-6-12(11)19-13/h3-9H,1-2H3,(H,17,18)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLODAJPSMMDAN-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC(C)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C(=O)N[C@@H](C)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
![5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646018.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(4-methylphenyl)sulfonylpropanamide](/img/structure/B7646024.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2S)-oxolan-2-yl]propanamide](/img/structure/B7646040.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)
![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)


![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)

![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)
